Lipophilicity Advantage vs. Non-Fluorinated Analog
The target compound exhibits a computed XLogP3-AA of 2.8, representing a +1.7 log unit increase in lipophilicity compared to its non-fluorinated analog 2-bromo-3-phenylpropanamide (XLogP3-AA = 1.1) [1][2]. The trifluoromethyl group is recognized as a metabolically stable, strongly electron-withdrawing substituent that enhances membrane permeability and binding-site occupancy without introducing the oxidative metabolic liabilities associated with methyl or other alkyl substituents [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 2-Bromo-3-phenylpropanamide (CAS 56348-67-5): XLogP3-AA = 1.1 |
| Quantified Difference | Δ = +1.7 log units (approximately 50-fold higher predicted membrane partitioning) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14); same computational method applied to both compounds |
Why This Matters
For medicinal chemistry programs, a ΔlogP of +1.7 translates to substantially different ADME profiles; the CF₃-bearing compound is predicted to cross biological membranes more readily, making it a preferred intermediate when target engagement requires intracellular access or CNS penetration.
- [1] PubChem Compound Summary CID 75480705. Computed Properties: XLogP3-AA = 2.8 for 2-Bromo-3-(4-(trifluoromethyl)phenyl)propanamide. NCBI. View Source
- [2] PubChem Compound Summary CID 22238787. Computed Properties: XLogP3-AA = 1.1 for 2-Bromo-3-phenylpropanamide. NCBI. View Source
- [3] Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58 (21), 8315-8359. View Source
